molecular formula C14H10ClN3O3S B2359692 (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428379-94-5

(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2359692
CAS No.: 1428379-94-5
M. Wt: 335.76
InChI Key: LAVYTTDRBIUOBT-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a hybrid heterocyclic architecture:

  • 5-Chlorothiophene: A sulfur-containing aromatic ring with a chlorine substituent, known for enhancing lipophilicity and bioactivity in agrochemicals and pharmaceuticals .
  • 1,2,4-Oxadiazole-Furan Moiety: The oxadiazole ring (electron-deficient) fused with a furan group (electron-rich) may confer dual reactivity, influencing both stability and binding affinity.
  • Step 2: Coupling of the 5-chlorothiophene and oxadiazole-furan units through a methanone linker, possibly via nucleophilic acyl substitution or transition-metal catalysis .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-11-4-3-10(22-11)14(19)18-6-8(7-18)13-16-12(17-21-13)9-2-1-5-20-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVYTTDRBIUOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with the CAS number 1428379-94-5 , is a synthetic organic compound that incorporates various heterocyclic structures known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10ClN3O3SC_{14}H_{10}ClN_{3}O_{3}S, with a molecular weight of 335.8 g/mol . The structure features a chlorothiophene moiety, a furan ring, and an oxadiazole unit, which contribute to its potential biological activities.

PropertyValue
Molecular FormulaC14H10ClN3O3S
Molecular Weight335.8 g/mol
CAS Number1428379-94-5

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, the compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated varying degrees of activity when compared to conventional antibiotics such as ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Bacillus subtilis32Ciprofloxacin16
Escherichia coli64Ketoconazole32

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors in microbial cells. The presence of the oxadiazole ring may enhance binding affinity to target proteins involved in cell wall synthesis or metabolic pathways .

Case Studies

In one notable study, the compound was synthesized and tested alongside other derivatives. The results showed that modifications in the substituents on the thiophene or furan rings significantly influenced the biological activity. For example, compounds with additional electron-withdrawing groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation effectively, potentially through mechanisms similar to those of known chemotherapeutics.

Case Study: Antitumor Activity
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating a promising profile for further development as an anticancer agent .

Antimicrobial Properties

The incorporation of furan and thiophene rings is known to enhance the antimicrobial activity of compounds. Studies have shown that derivatives of this compound can exhibit bactericidal and fungicidal properties, making them candidates for the development of new antibiotics.

Case Study: Antimicrobial Evaluation
In a recent evaluation, derivatives of similar structures were found to be effective against various strains of bacteria and fungi, suggesting that the compound may also possess similar properties .

Enzyme Inhibition

The structural characteristics of (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone make it a potential inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Research Insight
Studies focusing on related compounds have shown their ability to modulate enzyme activity effectively, which could be extrapolated to this compound .

Organic Semiconductors

The unique electronic properties associated with thiophene and furan derivatives make this compound suitable for applications in organic electronics. Its potential use as an organic semiconductor or in organic light-emitting diodes (OLEDs) is currently being explored.

Research Insight
Recent advancements in organic material synthesis have highlighted the role of heterocyclic compounds like this one in developing efficient electronic devices .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Features Bioactivity/Applications Reference
Target Compound 5-Chlorothiophene + azetidine + oxadiazole-furan Hypothesized: Antimicrobial, pesticidal
Thiophene-Pyrazole Derivatives Thiophene + pyrazole + cyano/ester groups (e.g., compounds 7a, 7b) Anticancer, antimicrobial
Thiazolidinones 4-Thiazolidinone + arylidene hydrazones (e.g., compounds 5-7) Antidiabetic, anti-inflammatory
Triazole Derivatives 1,2,4-Triazole-3-thiones + thiadiazole substituents Antifungal, antiviral
Metconazole/Triticonazole Cyclopentanol + chlorophenyl + triazole Agricultural fungicides

Functional Group Contributions

  • Azetidine vs. Larger N-Heterocycles : Azetidine’s smaller ring size increases strain but reduces conformational flexibility compared to five- or six-membered rings (e.g., piperidine in triticonazole ). This may enhance target selectivity but complicate synthesis.
  • Oxadiazole-Furan Synergy: The oxadiazole’s electron-withdrawing nature paired with furan’s electron-donating properties creates a polarized system, distinct from simpler oxadiazole derivatives (e.g., thiazolidinones in ). This could improve binding to enzymes like cytochrome P450, a target in antifungal agents .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The azetidine ring may resist oxidative degradation better than larger N-heterocycles, as seen in triazole-based fungicides .

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